2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine
Overview
Description
2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine, also known as MPJP, is a compound that has gained attention in the scientific community due to its potential in various applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on pyrazole and 1,2,4-triazole derivatives, including those with methoxyphenyl groups similar to 2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine, highlights the strategic role these compounds play in modern medicine and pharmacy. The significant chemical modification possibilities and pharmacological potential of these heterocycles make them valuable in the synthesis of new substances with potential biological activities. The structural combination of heterocycles in a single molecule can enhance interaction with various biological targets, making them scientifically attractive for further exploration (Fedotov et al., 2022).
Anticancer and Antidepressant Activities
Compounds with structural similarities to this compound have been synthesized and evaluated for their biological activities. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have been tested for in vitro cytotoxic activity against cancer cells, showcasing potential anticancer properties (Hassan et al., 2014). Additionally, 3,5-diphenyl-2-pyrazoline derivatives have demonstrated antidepressant activities in behavioral tests on mice, indicating potential applications in treating mood disorders (Palaska et al., 2001).
Antimicrobial and Antioxidant Properties
Research has also shown that pyrazoline derivatives, such as 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, possess significant antimicrobial and antioxidant activities. These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as strong antioxidant properties in tests like the DPPH assay (Khotimah et al., 2018).
Development of Pro-apoptotic Agents
The synthesis of benzothiopyrano[4,3-c]pyrazole derivatives and their phenyl-substituted counterparts has revealed a capacity to inhibit tumor cell growth through the induction of mitochondrial permeability transition (MPT). This process leads to the collapse of the mitochondrial membrane potential and the release of caspase activators, triggering apoptosis in tumor cells (Dalla Via et al., 2009).
properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-6-4-12(5-7-14)15(18)17-10-9-16-8-2-3-13(16)11-17/h4-7,13H,2-3,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLOORQJPCSRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3CCCC3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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